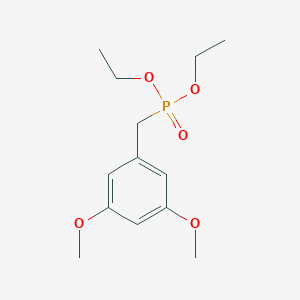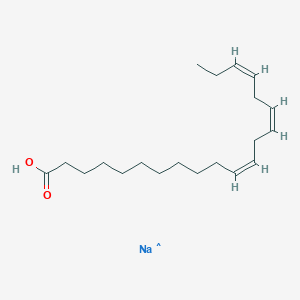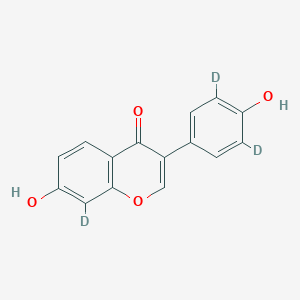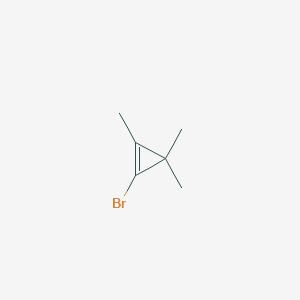
二氢化钛
描述
Titanium Dihydride (TiH2) is an inorganic compound that is commercially available as a stable grey/black powder . It is used as an additive in the production of Alnico sintered magnets, in the sintering of powdered metals, the production of metal foam, the production of powdered titanium metal, and in pyrotechnics .
Synthesis Analysis
In the commercial process for producing non-stoichiometric TiH2−x, titanium metal sponge is treated with hydrogen gas at atmospheric pressure at between 300-500 °C . The absorption of hydrogen is exothermic and rapid, changing the color of the sponge grey/black . The brittle product is ground to a powder, which has a composition around TiH1.95 . Other methods of producing titanium hydride include electrochemical and ball milling methods .
Molecular Structure Analysis
As TiHx approaches stoichiometry, it adopts a distorted body-centered tetragonal structure, termed the ε-form with an axial ratio of less than 1 . This composition is very unstable with respect to partial thermal decomposition, unless maintained under a pure hydrogen atmosphere .
Chemical Reactions Analysis
TiH1.95 is unaffected by water and air . It is slowly attacked by strong acids and is degraded by hydrofluoric and hot sulfuric acids . It reacts rapidly with oxidizing agents, this reactivity leading to the use of titanium hydride in pyrotechnics .
Physical And Chemical Properties Analysis
Titanium Dihydride has a molar mass of 49.88 g/mol . It appears as a black powder and has a density of 3.76 g/cm^3 . It is insoluble in water and has a melting point of approximately 350 °C .
科学研究应用
Hydrogen Storage
TiH₂: is extensively studied for its potential in hydrogen storage . It can absorb hydrogen efficiently, making it a promising candidate for fuel cell applications . The compound’s ability to reversibly absorb and release hydrogen is crucial for developing sustainable energy systems.
Electronic Structure Analysis
Research has utilized TiH₂ to explore the electronic structure and bonding nature of metal hydrides. Hard X-ray Photoelectron Spectroscopy (HAXPES) and Density Functional Theory (DFT) calculations are employed to understand the role of d versus sp contributions to states near the Fermi energy .
Epitaxial Thin Films
TiH₂: is used in the fabrication of epitaxial thin films with atomically abrupt interfaces. These films are significant for hydride electronics, where properties such as high-mobility two-dimensional electron gases and superconductivity at heterointerfaces are of interest .
Alloy Production
In metallurgy, TiH₂ serves as a foaming agent in the production of beta titanium alloys. Its decomposition temperature is a critical factor to consider during alloy synthesis, affecting the final mechanical properties .
Non-Destructive Chemical Analysis
TiH₂: enables non-destructive depth profiling of chemical states in materials. This is particularly useful in identifying pure hydride states and distinguishing them from oxide and hydroxide species .
Ionic and Hydride Ion Conduction
Recent studies have highlighted the role of TiH₂ in ionic conduction, particularly metal (Li⁺, Na⁺, Mg²⁺) cations and hydride (H⁻) ion conduction. This opens up possibilities for its application in electrochemical devices .
作用机制
Target of Action
Titanium dihydride (TiH2) is an inorganic compound that primarily targets the hydrogenation process in various applications . It is used as an additive in the production of Alnico sintered magnets, in the sintering of powdered metals, the production of metal foam, and the production of powdered titanium metal . It also plays a significant role in pyrotechnics due to its rapid reaction with oxidizing agents .
Mode of Action
The mode of action of titanium dihydride involves the absorption of hydrogen. In the commercial process for producing non-stoichiometric TiH2−x, titanium metal sponge is treated with hydrogen gas at atmospheric pressure at between 300-500 °C . The absorption of hydrogen is exothermic and rapid, changing the color of the sponge grey/black . The brittle product is ground to a powder, which has a composition around TiH1.95 .
Biochemical Pathways
Titanium dihydride is involved in the hydrogenation process. It is used in the production of highly pure hydrogen, which is released upon heating the solid . This process is crucial in various industrial applications, including the production of Alnico sintered magnets and powdered metals .
Pharmacokinetics
It’s worth noting that titanium dihydride is insoluble in water , which can impact its dispersion and reactivity in various environments.
Result of Action
The primary result of titanium dihydride’s action is the production of highly pure hydrogen upon heating . This hydrogen can then be used in various applications, including fuel cells and other energy-related technologies. Additionally, the formation of titanium dihydride can lead to hydrogen embrittlement, a process that can cause damage to titanium and titanium alloys . This is of particular concern when these materials are used as structural materials, such as in nuclear reactors .
Action Environment
The action of titanium dihydride is influenced by environmental factors such as temperature and the presence of oxidizing agents. For instance, the release of hydrogen from TiH2 starts just above 400 °C . Additionally, titanium dihydride reacts rapidly with oxidizing agents, a property that leads to its use in pyrotechnics . It is also slowly attacked by strong acids and is degraded by hydrofluoric and hot sulfuric acids .
安全和危害
未来方向
The use of titanium hydride as a raw material has been an attractive alternative for the production of titanium components produced by powder metallurgy . Understanding decomposition mechanisms is essential to promote the components’ long life . Future research could focus on the effect of the alloying elements on the dehydrogenation process .
属性
IUPAC Name |
hydride;titanium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWGWWZKAHTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Ti | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.883 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium hydride appears as a white to light colored solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May ignite and burn with an intense flame if exposed to high temperatures or flame., Gray-black metallic solid; [Merck Index] White to light-colored solid; [CAMEO] Dark gray powder; [Alfa Aesar MSDS] | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium dihydride | |
CAS RN |
7704-98-5 | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydride (TiH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM DIHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8930U91840 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula, weight, and crystal structure of titanium dihydride?
A1: Titanium dihydride (TiH2) has a molecular weight of 61.88 g/mol. It exists in different crystal structures depending on the temperature and synthesis conditions. The most common forms are the face-centered cubic (fcc) δ-phase and the body-centered tetragonal (bct) phase. [, , ]
Q2: How does the presence of manganese impurities affect hydrogen diffusion in titanium dihydride?
A2: Manganese acts as an "anti-trapping" center in titanium dihydride. This means that hydrogen atoms tend to avoid manganese ions, leading to faster hydrogen hopping motion near manganese compared to the bulk material. []
Q3: What happens to titanium dihydride during hot-rolling processes?
A3: Titanium dihydride decomposes at temperatures above 350°C, which is often reached during hot-rolling processes. This limits its use as a foaming agent in certain applications. [, ]
Q4: Can single-phase titanium dihydride thin films be fabricated, and if so, how?
A4: Yes, single-phase δ-TiH2 epitaxial thin films can be fabricated on α-Al2O3(001) substrates using reactive magnetron sputtering with reactive hydrogen in the plasma. This technique allows for the growth of high-quality films with atomically abrupt interfaces. []
Q5: What role does titanium dihydride play in the synthesis of titanium dioxide nanoparticles?
A6: Titanium dihydride can be used as a precursor for synthesizing nano-crystalline titanium dioxide (TiO2) powder. This is achieved through in-flight oxidation of TiH2 powder within a thermal plasma jet. [, ]
Q6: Can titanium dihydride be utilized in the production of proton beams?
A7: Yes, preliminary investigations show that pulsed laser ablation of compressed titanium dihydride disks can generate proton beams. This technique, using a KrF excimer laser, shows promise for producing protons with kinetic energies reaching several keV. []
Q7: Are there alternative foaming agents to titanium dihydride for producing aluminum foam, and what are their advantages?
A8: Yes, dolomite (Ca0.5Mg0.5CO3) is a viable alternative foaming agent. It has a higher decomposition temperature than titanium dihydride, allowing for hot-rolling at higher temperatures without premature decomposition. This results in increased productivity and potentially improved foam quality. [, ]
Q8: How does the hydrogenation process in titanium-chromium alloys differ from pure titanium?
A9: In titanium-chromium alloys, hydrogenation can lead to the formation of a hydride of the intermetallic compound TiCr2, with a composition of TiCrH1.3. This is in addition to the formation of titanium dihydride, which can also occur in the presence of the TiCr2 intermetallic. []
Q9: What are some areas of ongoing research related to titanium dihydride?
A10: Current research focuses on understanding: * The impact of different synthesis methods on the properties of TiH2 nanoparticles. [, , ] * Hydrogen diffusion mechanisms in titanium dihydride using theoretical calculations and simulations. [, ] * The electronic structure of TiH2 and its changes with varying stoichiometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)






